1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine
Overview
Description
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the inhibition of cancer cell growth and proliferation.
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has been shown to exhibit potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with a nanomolar IC50 value . The interaction between this compound and PI3K involves the formation of key hydrogen bonds, which stabilize the binding of the compound to the kinase . Additionally, the sulfonamide functionality of the compound enhances its inhibitory potency by facilitating stronger charged interactions with the enzyme .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K pathway . The inhibition of PI3K by this compound leads to a reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn affects downstream signaling molecules such as Akt and mTOR . This disruption of the PI3K/Akt/mTOR pathway can result in altered cell proliferation, survival, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3K and subsequent inhibition of the enzyme’s activity . The compound’s thiazolo[5,4-b]pyridine core is directly involved in the binding to the kinase through key hydrogen bonds . Additionally, the electron-deficient aryl group of the compound enhances the acidity of the sulfonamide NH proton, allowing for stronger charged interactions with the enzyme . This binding interaction effectively inhibits the kinase activity of PI3K, leading to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent inhibitory activity over extended periods . Prolonged exposure to the compound may lead to gradual degradation, which can affect its potency and efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that the compound can maintain its inhibitory effects on cellular signaling pathways, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits PI3K activity without causing significant toxic or adverse effects . At higher dosages, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s inhibitory activity reaches a plateau at certain dosages, beyond which no further increase in efficacy is observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3K . The inhibition of PI3K by the compound affects the production of PIP3, which plays a critical role in cellular metabolism and signaling . Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can influence metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in the study of metabolic diseases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is known to interact with specific transporters that facilitate its uptake into cells, allowing for efficient intracellular distribution . Additionally, binding proteins within the cell can affect the compound’s localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its inhibitory effects on PI3K .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular signaling pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c12-8-3-6-15(7-4-8)11-14-9-2-1-5-13-10(9)16-11/h1-2,5,8H,3-4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYXXORJMTSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.